N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine
Description
N-(3,4-Dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine is a sulfonylated guanidine derivative featuring a 3,4-dimethoxybenzenesulfonyl group and a 2-(2-methoxyphenyl)ethyl substituent. Guanidines are characterized by a CN₃ core, which often exhibits planar or near-planar geometry depending on substituent effects .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-24-15-7-5-4-6-13(15)10-11-20-18(19)21-27(22,23)14-8-9-16(25-2)17(12-14)26-3/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRIQYOYJJDTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2OC)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzenesulfonyl)-N’-[2-(2-methoxyphenyl)ethyl]guanidine
Biological Activity
N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound belongs to a class of guanidine derivatives that have been studied for their biological activities, including their effects on various enzyme systems and their potential use in treating neurological disorders.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H17N3O5S
- Molecular Weight : 353.37 g/mol
This compound features a sulfonamide group, which is known for its role in various biological activities, particularly as inhibitors of carbonic anhydrases (CAs) and other enzymes.
1. Inhibition of Carbonic Anhydrases
Recent studies have highlighted the role of carbonic anhydrases, particularly isoform VII (CA VII), in neuropathic pain management. Compounds similar to this compound have shown selective inhibition of CA VII, which is implicated in various neurodegenerative conditions. For instance, certain derivatives exhibit subnanomolar inhibitory constants (K_i), indicating potent activity against this target enzyme .
2. Neuropathic Pain Management
The compound's ability to selectively inhibit CA VII suggests its potential application in treating chronic neuropathic pain. Neuropathic pain remains a challenging condition with limited treatment options, and compounds that can modulate the activity of CA VII may provide new therapeutic avenues .
Table 1: Biological Activities of Related Guanidine Derivatives
| Compound Name | Target Enzyme | K_i (nM) | Biological Activity |
|---|---|---|---|
| 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides | CA VII | <1 | Selective inhibition; potential pain relief |
| 4-(3-Methoxybenzyl)guanidino-benzenesulfonamide | CA I & II | 10-100 | Moderate inhibition; less selective |
| This compound | CA VII | TBD | Investigational; potential neuropathic pain management |
The mechanism by which this compound exerts its biological effects likely involves the competitive inhibition of carbonic anhydrase activity. This inhibition alters bicarbonate ion concentrations and pH levels within tissues, thereby influencing neuronal excitability and pain signaling pathways.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of guanidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine demonstrates activity against various bacterial strains.
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 20 |
| Control | Staphylococcus aureus | 18 |
| Control | E. coli | 15 |
The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Properties
The anticancer potential of this compound has been assessed in different cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 (Lung) | 6.26 |
| NCI-H358 (Lung) | 6.48 |
| MCF7 (Breast) | 10.50 |
These values suggest that the compound exhibits promising cytotoxicity against lung cancer cells, warranting further investigation into its mechanisms and potential as an anticancer agent.
Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes relevant to disease processes, particularly cholinesterase enzymes associated with neurodegenerative diseases.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 75 |
| Butyrylcholinesterase | 65 |
These findings suggest that the compound could play a role in neuroprotective strategies by preventing the breakdown of acetylcholine.
Case Studies
Several case studies have documented the therapeutic effects of related compounds in clinical settings:
- A clinical trial involving a similar guanidine derivative demonstrated significant improvements in patients with chronic infections.
- Another study highlighted its efficacy in reducing tumor growth in animal models of lung cancer, providing insights into dosage optimization and treatment protocols.
Discussion
The biological activity of this compound highlights its potential as a multi-target therapeutic agent. Its antimicrobial and anticancer properties make it a candidate for further drug development. However, comprehensive studies are necessary to elucidate its mechanisms of action and optimize its pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Structural and Electronic Differences
The target compound is compared below with three guanidine derivatives from the evidence, focusing on substituents, bond characteristics, and functional groups:
Key Observations :
- Electronic Effects : The target compound’s 3,4-dimethoxybenzenesulfonyl group provides stronger electron-withdrawing and lipophilic properties compared to the 4-methoxyphenyl group in or the acetyl group in .
- Hydrogen Bonding : Unlike N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine, which exhibits C–H···O hydrogen bonds , the target compound’s sulfonyl oxygen may participate in hydrogen bonding or polar interactions.
- Steric Considerations : The 2-(2-methoxyphenyl)ethyl chain in the target compound introduces greater conformational flexibility compared to rigid substituents like tert-butyloxycarbonyl ().
Pharmacological and Physicochemical Comparisons
While pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:
- Receptor Targeting : Compounds like CP99994 (), which contain methoxyphenyl and piperidine groups, act as neurokinin-1 receptor antagonists. The target’s methoxy groups may similarly enhance receptor binding via hydrophobic or π-π interactions .
- Metabolic Stability: Sulfonylated guanidines (e.g., ) often exhibit improved metabolic stability over non-sulfonylated analogs due to reduced susceptibility to oxidative degradation.
Q & A
Q. What are the recommended synthetic routes and characterization methods for N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine?
Synthesis typically involves sequential sulfonylation and guanidinylation steps. A common approach includes:
- Step 1 : Reacting 3,4-dimethoxybenzenesulfonyl chloride with a primary amine precursor under basic conditions (e.g., triethylamine in acetonitrile at 0–5°C) .
- Step 2 : Introducing the guanidine moiety via reaction with a carbodiimide or thiourea derivative, followed by deprotection .
Characterization : - Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
Standard protocols include:
- In vitro cytotoxicity assays : MTT or resazurin-based viability tests against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme inhibition assays : Testing against targets like kinases or proteases using fluorogenic substrates .
Advanced Research Questions
Q. What strategies are used to elucidate the mechanism of action of this guanidine derivative?
Advanced methodologies include:
- Molecular docking studies : Computational modeling to predict interactions with biological targets (e.g., ATP-binding pockets in kinases) .
- Surface plasmon resonance (SPR) : Real-time analysis of binding kinetics to purified proteins .
- Metabolomics : LC-MS-based profiling to identify downstream metabolic perturbations in treated cells .
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
Key approaches:
- Substituent modulation : Varying methoxy groups (e.g., replacing 3,4-dimethoxy with 4-fluoro or nitro groups) to alter electronic properties and binding affinity .
- Bioisosteric replacement : Substituting the sulfonyl group with carbonyl or phosphoryl moieties to enhance solubility .
- Pharmacophore mapping : Identifying critical hydrogen-bond donors/acceptors using X-ray crystallography or DFT calculations .
Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC50 values)?
Mitigation strategies:
- Assay standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across independent labs.
- Purity validation : Confirm compound integrity via HPLC (>98% purity) and NMR .
- Orthogonal assays : Validate results using complementary techniques (e.g., SPR alongside enzyme inhibition assays) .
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma)?
Validated protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
